molecular formula C14H16N2OS B4805962 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide

2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide

Cat. No.: B4805962
M. Wt: 260.36 g/mol
InChI Key: HGAQNEBGPVAMRQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,4-dimethyl-substituted thiazole core and an N-(1-phenylethyl) amide side chain. Thiazole carboxamides are a prominent class of heterocyclic compounds studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

2,4-dimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-9(12-7-5-4-6-8-12)16-14(17)13-10(2)15-11(3)18-13/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAQNEBGPVAMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide typically involves the reaction of 2,4-dimethylthiazole with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and its substituents are susceptible to oxidation under specific conditions:

Reaction SiteReagents/ConditionsProduct(s)Reference Analogy
Thiazole sulfurH₂O₂, mCPBASulfoxide or sulfone derivatives
Methyl groupsKMnO₄ (acidic)Carboxylic acid derivatives
Phenylethyl groupOzone (O₃) followed by reductive workupCleavage to carbonyl compounds
  • Key finding : Oxidation of methyl groups to carboxylic acids (e.g., using KMnO₄) has been demonstrated in structurally related thiazole carboxamides, with yields dependent on steric hindrance .

Nucleophilic Substitution

The electron-deficient thiazole ring facilitates nucleophilic attacks:

PositionNucleophileConditionsProduct(s)Reference Analogy
C-2 methyl groupGrignard reagentsAnhydrous THF, 0–5°CAlkylated derivatives
C-4 methyl groupAminesDMF, 80°CSecondary amides
Carboxamide nitrogenAlkyl halidesNaH, DMFN-alkylated carboxamides
  • Notable observation : The carboxamide group undergoes N-alkylation efficiently due to its electron-withdrawing nature, as seen in pyridinyl-thiazolyl carboxamide analogues .

Electrophilic Aromatic Substitution

The phenylethyl substituent participates in electrophilic reactions:

Reaction TypeReagentsPositionProduct(s)Reference Analogy
NitrationHNO₃/H₂SO₄Para to ethylNitroaryl derivatives
SulfonationSO₃/H₂SO₄Meta to ethylSulfonic acid derivatives
Friedel-CraftsAlCl₃, acyl chlorideOrtho to ethylKetone-functionalized aryl
  • Critical insight : Electron-donating ethyl groups direct electrophiles to meta/para positions, consistent with aromatic substitution trends in phenyl-thiazole hybrids .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct(s)Selectivity
AcidicHCl (6M), refluxCarboxylic acid + amineComplete cleavage
BasicNaOH (10%), 100°CCarboxylate salt + aminePartial hydrolysis
  • Experimental data : Hydrolysis rates correlate with steric protection; bulkier substituents (e.g., phenylethyl) slow reaction kinetics .

Cross-Coupling Reactions

Functionalization via transition metal catalysis:

Reaction TypeCatalystsCoupling PartnerProduct(s)Reference Analogy
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminesN-arylated derivatives
  • Synthetic utility : Suzuki couplings at the thiazole C-5 position have been optimized for related carboxamides, achieving >80% yields .

Photochemical Reactions

UV-induced reactivity of the thiazole core:

ConditionsWavelength (nm)Product(s)Application
UV-A (315–400 nm)365Ring-opening to thioamideMedicinal chemistry
UV-C (100–280 nm)254DimerizationMaterial science
  • Caution : Photodegradation pathways are significant in drug development contexts, as observed in thiazole-based COX inhibitors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the role of thiazole derivatives, including 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide, as potential inhibitors of cancer cell proliferation. Thiazole compounds have been shown to interact with key proteins involved in cancer cell survival and division. For example, a related thiazole compound was found to inhibit HSET (KIFC1), a protein critical for centrosome clustering in cancer cells. This inhibition led to increased multipolar spindle formation, which can induce cell death in centrosome-amplified cancer cells .

Mechanism of Action
The mechanism underlying the anticancer properties of thiazole derivatives often involves ATP-competitive inhibition of mitotic kinesins. In vitro studies demonstrated that certain thiazole compounds could effectively disrupt mitotic processes in cancer cell lines, suggesting their utility as chemotherapeutic agents .

Trypanocidal Activity

Treatment for Trypanosomiasis
Thiazole derivatives have shown promising trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds similar to 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide exhibited IC50 values in the micromolar range, indicating their effectiveness in inhibiting the growth of this parasite . The presence of lipophilic groups in these compounds enhances their ability to penetrate cellular membranes and exert biological effects.

Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications on the thiazole ring and substituents significantly impacted trypanocidal activity. Specifically, bulky substituents at the amino end were found to negatively affect potency, while certain lipophilic groups improved activity .

Inhibition of Stearoyl-CoA Desaturase

Metabolic Regulation
Thiazole derivatives have also been identified as inhibitors of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. Inhibition of SCD can lead to reduced fatty acid synthesis and may have implications for treating metabolic disorders such as obesity and insulin resistance .

Research Findings
In experimental models, SCD inhibitors demonstrated a reduction in body adiposity and improvement in energy balance. This suggests that thiazole compounds could be valuable in developing treatments for metabolic diseases .

Data Summary

Application Area Effect IC50 Values Notes
Anticancer ActivityInhibition of HSET~27 nMInduces multipolar spindle formation
Trypanocidal ActivityInhibition of Trypanosoma brucei0.42 μM - 0.80 μMLipophilic end enhances activity
SCD InhibitionReduces fatty acid synthesisNot specifiedPotential treatment for obesity

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs, their modifications, and reported biological activities:

Compound Name / Structure Key Structural Features Biological Activity Reference
N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) 4-Methyl thiazole; 2-propyl-4-pyridinyl substituent; 3-methoxyphenyl amide Potent antiangiogenic activity (blocks HUVEC migration and tumor growth in vivo)
2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives 2-Phenyl; 4-CF₃ substituents; variable amide groups (e.g., 4-chloro-2-methylphenyl) Anticancer activity (48% inhibition against A-549, Bel7402, HCT-8 cell lines)
3-Phenyl-5-(1-phenylethyl)-THTT (42) Tetrahydro-1,3,5-thiadiazine-2-thione core; 1-phenylethyl substituent Antifungal activity (superior to fluconazole against C. krusei and C. parapsilosis)
4-Cyclopropyl-N-(trans-5-hydroxy-2-adamantyl)-2-(2-hydroxyethoxy)thiazole-5-carboxamide (4YQ) Adamantyl and cyclopropyl substituents; hydroxyethoxy side chain 11β-HSD1 inhibition (IC₅₀ = 9.9 nM)
6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile Pyridine core; 1-phenylethyl substituent; cyano groups Antimicrobial activity (12–16 mm inhibition zones against bacteria/fungi)

Structure-Activity Relationship (SAR) Insights

  • Thiazole Substituents: Methyl groups at positions 2 and 4 (as in the target compound) enhance metabolic stability and hydrophobic interactions. For example, compound 3k (4-methyl thiazole) showed superior antiangiogenic activity compared to non-methylated analogs . Electron-withdrawing groups (e.g., CF₃ in ) improve anticancer activity, likely by increasing electrophilicity and target binding .
  • Amide Side Chain :
    • The 1-phenylethyl group (common in the target compound and ) contributes to chiral specificity and enhances penetration through lipid membranes. This moiety is critical in antifungal (e.g., compound 42 ) and antimicrobial () activities .
    • Bulky substituents (e.g., adamantyl in 4YQ ) improve enzyme inhibitory potency by occupying hydrophobic pockets in target proteins .
  • Heterocyclic Core Variations :
    • Replacing the thiazole core with tetrahydrothiadiazine (e.g., 42 ) shifts activity from anticancer/antiangiogenic to antifungal, highlighting the role of the core in target selectivity .

Functional Comparisons

  • Antiangiogenic Activity : Compound 3k outperformed Vandetanib in suppressing HUVEC migration and tumor growth, suggesting that thiazole carboxamides with pyridinyl and methoxyphenyl groups are promising candidates for angiogenesis-related therapies .
  • Anticancer Activity : The 2-phenyl-4-trifluoromethyl analog () showed moderate activity, indicating that trifluoromethyl groups may enhance cytotoxicity but require optimization for potency .
  • Enzyme Inhibition: Compound 4YQ demonstrated nanomolar inhibition of 11β-HSD1, a target for metabolic disorders. The hydroxyethoxy side chain and adamantyl group were critical for binding affinity .

Biological Activity

2,4-Dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide is a thiazole derivative that has gained attention due to its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Thiazole derivatives, including 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide, exhibit their biological effects through various mechanisms:

  • Target Interaction : These compounds interact with multiple cellular targets, influencing pathways involved in cell proliferation and apoptosis. For instance, they may inhibit specific kinases or modulate receptor activities that are crucial for cancer cell survival and proliferation .
  • Biochemical Pathways : The compound is believed to affect several biochemical pathways due to its structural features. It may influence signaling pathways related to inflammation and cancer progression by acting as an inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Pharmacological Properties

The biological activity of 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide includes:

  • Anticancer Activity : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic spindle formation. This effect is particularly relevant in centrosome-amplified cancer cells where the compound may promote multipolar spindle formation, leading to aberrant cell division .
  • Antimicrobial Effects : Compounds with thiazole rings have shown significant antimicrobial activities against various pathogens. The structural characteristics of thiazoles contribute to their ability to penetrate microbial membranes and disrupt cellular functions .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide:

  • Inhibition of HSET (KIFC1) : Research demonstrated that certain thiazole derivatives inhibit HSET, a kinesin involved in centrosome clustering in cancer cells. This inhibition leads to increased multipolarity in mitotic spindles, which can result in cell death .
    CompoundIC50 (μM)Effect
    2-(3-benzamidopropanamido)thiazole-5-carboxylate0.027Inhibition of HSET
    2-methyl tetrazol-5-yl substituent0.027Increased multipolarity
  • Antimicrobial Activity : A study on similar thiazole compounds indicated potent antimicrobial effects against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.5 to 5 μM .
  • Anti-inflammatory Properties : Thiazole derivatives have been shown to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that thiazole derivatives possess favorable absorption and distribution characteristics:

  • Solubility : The compound is slightly soluble in water but readily soluble in organic solvents such as alcohol and ether .
  • Stability : In plasma stability assays using BALB/c mice, the compound exhibited a half-life of approximately 215 minutes, indicating good metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between thiazole-5-carboxylic acid derivatives and phenylethylamine. A typical approach involves converting the carboxylic acid to its acid chloride (e.g., using SOCl₂ or oxalyl chloride), followed by reaction with (1-phenylethyl)amine in anhydrous THF under reflux for 48 hours. Purification often employs flash column chromatography (silica gel, chloroform/methanol gradients) . For analogs, substituents on the thiazole ring (e.g., methyl groups at positions 2 and 4) are introduced during thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thioureas .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at C2/C4 and the phenylethylamide side chain). For example, the N-(1-phenylethyl) group shows characteristic doublets for the chiral center and aromatic protons .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns to distinguish regioisomers .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence biological activity?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, aryl groups) at positions 2, 4, and 5. For example:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF₃) at position 4 enhance membrane penetration, as seen in phenylthiazole derivatives with MIC values <1 µg/mL against MRSA .
  • Steric Effects : Bulky substituents on the phenylethyl group may reduce binding to target enzymes (e.g., bacterial enoyl-ACP reductase) . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to account for environmental variability. For instance, thiazole derivatives show pH-dependent antimicrobial activity due to protonation states .
  • Orthogonal Validation : Combine in vitro assays (e.g., broth microdilution) with in vivo models (e.g., murine infection) to confirm efficacy .
  • Data Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies across studies, focusing on variables like bacterial strain specificity .

Q. What strategies optimize bioavailability through structural modifications?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to the phenylethyl side chain to improve water solubility. For example, replacing the phenyl ring with a pyridinyl moiety increased solubility by 3-fold in analogs .
  • Prodrug Design : Mask the amide group as an ester (e.g., pivaloyloxymethyl) to enhance intestinal absorption, followed by enzymatic hydrolysis in vivo .
  • Crystallography : Solve the crystal structure (e.g., via X-ray diffraction) to identify hydrogen-bonding motifs that influence solubility .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Maestro to model interactions with target proteins (e.g., EGFR kinase). For example, a 2,4-dimethylthiazole scaffold showed strong hydrophobic interactions with kinase ATP-binding pockets .
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to predict activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide
Reactant of Route 2
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2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide

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